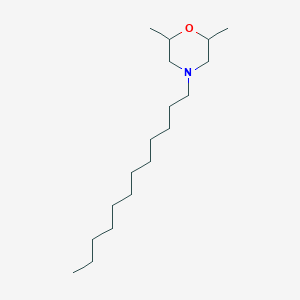

4-Dodecyl-2,6-dimethylmorpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-dodecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKOHLFHYSZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892322 | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-28-5, 91315-15-0 | |

| Record name | N-Dodecyl-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldimorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91315-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity Profile: 4-Dodecyl-2,6-dimethylmorpholine (Tridemorph)

Executive Summary

4-Dodecyl-2,6-dimethylmorpholine, commercially known as Tridemorph , is a systemic fungicide belonging to the morpholine class. Unlike azoles that target the C14-demethylation step, this compound acts as a dual-target inhibitor late in the ergosterol biosynthesis pathway.[1] Its primary biological utility lies in the control of Erysiphe graminis (powdery mildew) in cereals, though recent research has expanded its potential applications to human pathogens like Candida spp. and Aspergillus spp., as well as protozoan parasites (Leishmania, Acanthamoeba).

This guide details the compound's biochemical mechanism, spectrum of activity, and validated experimental protocols for assessing its efficacy and mode of action.[2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the physicochemical nature of 4-Dodecyl-2,6-dimethylmorpholine is prerequisite to designing effective bioassays.[1] The compound is highly lipophilic, necessitating specific solvent choices (e.g., DMSO, Ethanol) for stock preparation to prevent precipitation in aqueous media.

| Property | Description |

| IUPAC Name | 4-Dodecyl-2,6-dimethylmorpholine |

| Common Name | Tridemorph (often refers to a C11-C14 mixture) |

| CAS Number | 1541-81-7 |

| Molecular Formula | C |

| Molecular Weight | 283.5 g/mol |

| LogP (Lipophilicity) | ~5.5 (High membrane permeability) |

| Solubility | Insoluble in water; Soluble in Ethanol, Acetone, DMSO |

| pKa | ~8.5 (Protonated at physiological pH) |

Mechanism of Action (MOA)

The biological potency of 4-Dodecyl-2,6-dimethylmorpholine stems from its interference with fungal sterol synthesis.[1] Unlike triazoles (which inhibit ERG11 / CYP51), morpholines inhibit two distinct enzymes further downstream in the pathway.[3]

Dual Inhibition Pathway

The compound induces a "morpholine-specific" sterol profile characterized by the depletion of ergosterol and the accumulation of abnormal sterols (ignosterol, fecosterol) that cannot support membrane fluidity or cell division.

-

Inhibition of Sterol

-Reductase (ERG24): Prevents the reduction of the C14 double bond.[1] -

Inhibition of Sterol

-Isomerase (ERG2): Blocks the migration of the double bond from C8 to C7.[1]

This dual blockade results in the accumulation of

Pathway Visualization[1]

Figure 1: Ergosterol biosynthesis pathway highlighting the specific enzymatic blockades (ERG24 and ERG2) induced by 4-Dodecyl-2,6-dimethylmorpholine.[4][5][6][7]

Spectrum of Biological Activity[2][3][5][10][13][14][15]

While primarily an agricultural fungicide, the compound exhibits activity across various eukaryotic pathogens due to the conservation of sterol pathways.

Antifungal Activity[1][2][9][10][13][15][16][17][18][19][20]

-

Primary Targets: Erysiphe graminis, Mycosphaerella spp., Puccinia spp.

-

Clinical Relevance: Shows in vitro activity against Candida albicans and Aspergillus fumigatus, often synergistic with azoles (due to targeting different steps in the same pathway).

-

Resistance: Resistance development is slower compared to single-site inhibitors (like azoles) due to the dual-target mechanism.[1]

Antiprotozoal Activity[1]

-

Leishmania & Trypanosoma: These parasites rely on ergosterol-like sterols.[1] Tridemorph has demonstrated leishmanicidal activity by disrupting the parasite's membrane homeostasis.[1]

-

Acanthamoeba: Induces encystment or lysis by altering the sterol composition of the trophozoite membrane.[1]

Quantitative Data Summary (MIC Ranges)

Note: Values are approximate and strain-dependent.

| Organism | MIC Range (µg/mL) | Activity Type |

| Erysiphe graminis | 0.1 – 1.0 | Fungicidal |

| Candida albicans | 0.5 – 8.0 | Fungistatic/Fungicidal |

| Aspergillus fumigatus | 2.0 – 16.0 | Fungistatic |

| Staphylococcus aureus | > 32.0 | Weak / Non-specific |

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: High-Throughput MIC Determination (Microbroth Dilution)

Objective: Determine the potency of 4-Dodecyl-2,6-dimethylmorpholine against fungal isolates.

-

Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. (Do not use water; precipitation will invalidate results).[1]

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Inoculum: Adjust fungal suspension to

CFU/mL (yeasts) or -

Plate Setup:

-

Incubation: 35°C for 24-48 hours.

-

Readout: Visual score or OD

. MIC is the lowest concentration with

Protocol B: Sterol Profile Validation via GC-MS

Objective: Confirm the MOA by detecting the accumulation of ignosterol/fecosterol.[1] This is the authoritative test for morpholine activity.

Figure 2: Workflow for the extraction and identification of sterol intermediates to validate morpholine inhibition.[1]

Step-by-Step Methodology:

-

Treatment: Grow cultures to mid-log phase.[1] Treat with sub-lethal concentration (e.g., 0.5x MIC) of 4-Dodecyl-2,6-dimethylmorpholine for 16 hours.

-

Saponification: Pellet cells, wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 80°C for 60 mins. Critical Step: This releases sterols from esters and the cell wall.

-

Extraction: Add 1 mL water and 3 mL n-heptane. Vortex vigorously for 3 mins.[1] Centrifuge to separate phases. Collect the upper organic layer.[1]

-

Derivatization: Evaporate heptane under N

. Resuspend residue in 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] Incubate at 60°C for 30 mins. -

Analysis: Inject 1 µL into GC-MS.

Toxicology & Safety Profile

Signal Word: DANGER

-

Skin/Eye: 4-Dodecyl-2,6-dimethylmorpholine is corrosive .[1][8] It causes severe skin burns (Skin Corr.[1][9] 1C) and serious eye damage.[1][9][10][8]

-

Precaution: Double-gloving (Nitrile) and face shield are mandatory when handling the neat substance.[1]

-

-

Acute Toxicity: Moderate oral toxicity (LD50 Rat: ~1150 mg/kg).[1]

-

Reproductive Toxicity: Some morpholine derivatives have shown teratogenic potential in animal models.[1] Pregnant personnel should avoid handling.

-

Environmental: Toxic to aquatic life with long-lasting effects.[1][10] All waste must be segregated into halogenated/hazardous organic waste streams.[1]

References

-

PubChem. (n.d.).[1] Morpholine, 4-dodecyl-2,6-dimethyl- Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

-

Mercer, E. I. (1991).[1] Sterol biosynthesis inhibitors: Their current status and modes of action. Lipids. (Review of morpholine mechanism on ERG2/ERG24).

-

Raederstorff, D., & Rohmer, M. (1987). Sterol biosynthesis inhibitors as probes for the investigation of the sterol pathway in Acanthamoeba polyphaga. European Journal of Biochemistry. (Evidence of antiprotozoal activity and sterol profile modification).[1][5]

-

Creative Biolabs. (n.d.).[1] Ergosterol Biosynthesis as Antifungal Drug Targets. Retrieved February 7, 2026, from [Link]

Sources

- 1. N-Dodecylmorpholine | C16H33NO | CID 73764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Preparation, Antidermatophyte Activity, and Mechanism of Methylphloroglucinol Derivatives [frontiersin.org]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel- | C18H37NO | CID 158971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 7. The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Technical Monograph: Safety, Handling, and Application of 4-Dodecyl-2,6-dimethylmorpholine

Executive Summary & Chemical Identity

4-Dodecyl-2,6-dimethylmorpholine (often chemically synonymous with the commercial fungicide Tridemorph ) is a lipophilic amine used primarily as a reference standard in antifungal drug discovery and sterol biosynthesis research.

Unlike simple morpholines, the addition of a C12 (dodecyl) aliphatic tail drastically alters its physicochemical profile, transforming it from a water-soluble base into a highly lipophilic, membrane-permeable agent. This modification dictates its specific handling protocols: standard nitrile gloves are often insufficient for prolonged protection due to rapid permeation.

Physicochemical Profile[1][2][3]

| Parameter | Data | Relevance to Handling |

| CAS Registry | 86594-17-4 (Specific C12 isomer)81412-43-3 (Tridemorph mix) | Use these for SDS retrieval. |

| Molecular Weight | ~283.49 g/mol | Calculation of Molarity for bioassays. |

| Physical State | Clear, viscous yellow liquid | High viscosity requires positive displacement pipettes for accuracy. |

| LogP (Lipophilicity) | ~6.8 - 7.2 | Critical: Rapidly partitions into lipid bilayers and skin. |

| Solubility | Water: < 1 mg/LDMSO: Soluble (>100 mM)Ethanol: Soluble | Use DMSO for biological stock solutions. |

| pKa | ~8.5 (Amine) | Protonated at physiological pH; acts as a cationic amphiphile. |

Toxicological Mechanisms & Hazard Identification

For drug development professionals, understanding the mechanism of toxicity is as important as the classification. This compound is not merely a corrosive amine; it is a specific metabolic disruptor.

Mechanism of Action (Target & Off-Target)

The compound functions as a Sterol Biosynthesis Inhibitor (SBI) .

-

Primary Target (Fungal): Inhibits

isomerase and cycloeucalenol-obtusifoliol isomerase. -

Secondary Target (Mammalian): Cross-reactivity with mammalian cholesterol synthesis enzymes (specifically 7-dehydrocholesterol reductase and related isomerases), leading to the accumulation of abnormal sterol precursors (e.g.,

-cholestenol).

Critical Hazards

-

Reproductive Toxicity (Category 1B): Presumed human reproductive toxicant. Teratogenic effects have been observed in animal models (cleft palate, skeletal abnormalities) due to the disruption of cholesterol signaling (Sonic Hedgehog pathway) during embryogenesis.

-

Skin/Eye Corrosivity: The free base is a severe irritant. The lipophilic tail facilitates deep dermal penetration, potentially delivering the amine to the vascular bed more efficiently than simple morpholine.

Pathway Visualization

The following diagram illustrates the specific blockade points in the sterol pathway, highlighting the divergence between fungal and mammalian toxicity.

Caption: Mechanism of Action showing the inhibition of the

Engineering Controls & Personal Protective Equipment (PPE)

Standard Lab Protocol is Insufficient. Due to the high LogP (~7), this compound behaves like a "molecular needle," penetrating standard nitrile gloves faster than hydrophilic corrosives.

Glove Selection Protocol

-

Incidental Contact (Splash):

-

Material: Nitrile (Minimum 5 mil thickness).[2]

-

Action: Remove immediately upon splash. Do not re-use.

-

-

Prolonged Handling / Stock Preparation:

-

Material:Laminate Film (e.g., Silver Shield / 4H) or Viton .

-

Reasoning: Aliphatic amines with long alkyl chains degrade nitrile and latex matrices. Laminate film provides >4 hours breakthrough time.

-

Dexterity Tip: Wear a tight-fitting nitrile glove over the Silver Shield glove to improve grip on small vials.

-

Respiratory Protection[5]

-

Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

-

Secondary Control: If hood use is impossible (e.g., spill cleanup outside hood), use a full-face respirator with Organic Vapor/Amine (OV/AM) cartridges. P100 particulate filters alone are insufficient due to vapor pressure.

Experimental Protocols

Preparation of 10 mM Stock Solution (DMSO)

Context: For use in cellular cytotoxicity or antifungal susceptibility assays (MIC determination).

Reagents:

-

4-Dodecyl-2,6-dimethylmorpholine (Liquid, stored at 4°C).

-

Anhydrous DMSO (Dimethyl Sulfoxide).

Protocol:

-

Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation (amines are hygroscopic).

-

Weighing:

-

Place a tared amber glass vial (2 mL) on an analytical balance inside the fume hood.

-

Using a positive displacement pipette (viscous liquid), dispense ~28.4 mg of the compound.

-

Record exact mass (e.g.,

mg).

-

-

Calculation:

-

Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Store in amber glass at -20°C. Stable for 6 months. Do not use polystyrene plastics (compound may leach plasticizers).

Safe Waste Disposal

Never pour down the drain. This compound is highly toxic to aquatic life (LC50 < 1 mg/L for fish).

-

Stream: Segregate into "Basic/Alkaline Organic Waste" or "Halogen-Free Organic Waste" depending on site rules.

-

Deactivation (Spills): Absorb with sand/vermiculite. Clean surface with a dilute (5%) acetic acid solution to neutralize the amine, followed by soap and water.

Workflow Visualization: Safety & Handling

This workflow enforces the "Self-Validating" safety approach. If a step fails (e.g., glove check), the workflow halts.

Caption: Operational workflow emphasizing the critical "Stop" points regarding reproductive health risks and PPE verification.

References & Authority

-

European Chemicals Agency (ECHA). Tridemorph - Substance Information & Registration Dossier. (Detailed toxicological endpoints including reproductive toxicity).[3] [Link]

-

PubChem. 4-Dodecyl-2,6-dimethylmorpholine (Compound Summary). National Library of Medicine. [Link][4]

-

Mercer, E. I. (1991). Sterol biosynthesis inhibitors: Their current status and modes of action. Lipids, 26(8), 584–597. (Authoritative source on the

isomerase inhibition mechanism). [Link]

Sources

- 1. The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehrs.upenn.edu [ehrs.upenn.edu]

- 3. d-nb.info [d-nb.info]

- 4. Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel- | C18H37NO | CID 158971 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical characteristics of 4-Dodecyl-2,6-dimethylmorpholine

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Dodecyl-2,6-dimethylmorpholine

**Abstract

This technical guide provides a comprehensive overview of the , a versatile tertiary amine with significant applications as a corrosion inhibitor and surfactant. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization. By synthesizing established chemical principles with data from analogous compounds, this guide serves as a foundational resource for the effective application and study of this molecule.

Introduction and Molecular Identity

4-Dodecyl-2,6-dimethylmorpholine is a substituted heterocyclic amine characterized by a morpholine ring bearing two methyl groups at the C2 and C6 positions and a long C12 alkyl (dodecyl) chain attached to the nitrogen atom. The presence of the lipophilic dodecyl tail and the polar morpholine head imparts amphiphilic properties to the molecule, making it an effective surfactant.[1] Its primary utility is found in industrial applications, including detergents, lubricants, metalworking fluids, and the oil and gas sector, where it functions as a highly effective corrosion inhibitor.[1] The core 2,6-dimethylmorpholine structure is also a recognized building block in the synthesis of pharmaceuticals and agrochemicals.[2]

It is critical for researchers to recognize that this compound is a mixture of isomers, primarily the cis and trans diastereomers, which can have different biological and chemical properties. The major component is often the racemic cis-(2R,6S)-4-dodecyl-2,6-dimethylmorpholine.[1]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,6R)-4-dodecyl-2,6-dimethylmorpholine (trans-isomer) | [3] |

| Synonyms | 2,6-Dimethyl-4-dodecylmorpholine, N-Dodecyl-2,6-dimethylmorpholine | [3] |

| CAS Number | 91315-15-0 (isomer mixture); 86594-17-4 (trans-isomer); 106788-55-0 (cis-isomer) | [1][3] |

| Molecular Formula | C₁₈H₃₇NO | [3] |

| Molecular Weight | 283.49 g/mol | [3] |

Molecular Structure and Stereochemistry

The functionality of 4-Dodecyl-2,6-dimethylmorpholine is intrinsically linked to its three-dimensional structure. The molecule possesses two stereocenters at the C2 and C6 positions of the morpholine ring. This gives rise to two diastereomeric forms: cis and trans.

-

cis-isomer ((2R,6S)-rel): The two methyl groups are on the same side of the morpholine ring (one axial, one equatorial in the preferred chair conformation).

-

trans-isomer ((2R,6R)-rel): The two methyl groups are on opposite sides of the ring (both equatorial in the preferred chair conformation).

The cis-isomer is often the preferred intermediate for specific applications, such as in certain crop protection agents, due to its specific spatial arrangement.[2] The synthesis process can be tailored to favor the formation of the cis-isomer.

Caption: General synthesis workflow for 4-Dodecyl-2,6-dimethylmorpholine.

Protocol 1: Representative Synthesis of cis-Rich 2,6-Dimethylmorpholine

This protocol is adapted from patented industrial processes and is designed to maximize the yield of the cis-isomer. [2][4]The causality behind this method lies in the thermodynamic equilibrium established under acidic conditions at high temperatures, which favors the formation of the more stable cis-isomer. [2]

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus, simultaneously meter in diisopropanolamine and an excess of 96% sulfuric acid (e.g., a 1:1.5 to 1:3.0 molar ratio).

-

Exothermic Reaction: The initial mixing is highly exothermic. Control the feed rate to allow the temperature to rise to 100-150°C without external cooling. This utilizes the heat of reaction, improving energy efficiency.

-

Cyclization and Dehydration: Once addition is complete, heat the reaction mixture to 180°C for 3-5 hours. During this phase, water is continuously removed by distillation, driving the equilibrium towards the cyclized product.

-

Work-up and Neutralization: Cool the reaction mixture and cautiously dilute with water. Add the acidic mixture to a cooled, concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This neutralizes the sulfuric acid and liberates the free amine.

-

Isolation: The crude 2,6-dimethylmorpholine is isolated by steam distillation or solvent extraction. The resulting product will be a mixture of cis and trans isomers, typically with a cis content of 80% or higher. [4]6. Purification: Further purification and enrichment of the cis-isomer can be achieved by fractional distillation under vacuum or by selective crystallization of a salt derivative. [1]

Protocol 2: Representative N-Alkylation

This protocol describes a standard method for the N-alkylation of a secondary amine using an alkyl halide. The choice of a polar aprotic solvent and a mild base is crucial to facilitate the Sₙ2 reaction while minimizing side reactions.

-

Reaction Setup: To a solution of cis-2,6-dimethylmorpholine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base.

-

Reagent Addition: Add 1-bromododecane (1.1 eq) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-dodecyl-2,6-dimethylmorpholine.

Analytical and Spectroscopic Characterization

A multi-technique approach is required for the unambiguous characterization and quality control of 4-Dodecyl-2,6-dimethylmorpholine.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹H NMR | Alkyl Chain: A triplet at ~0.88 ppm (-CH₃), a broad multiplet at ~1.26 ppm (-(CH₂)₉-), and multiplets corresponding to the -N-CH₂- and -N-CH₂-CH₂- protons. Morpholine Ring: Complex multiplets for the ring protons and two distinct signals for the C2 and C6 methyl groups. The chemical shifts and coupling constants will differ between cis and trans isomers. |

| ¹³C NMR | Alkyl Chain: A signal at ~14 ppm (-CH₃), a series of signals between 22-32 ppm (-(CH₂)₁₀-), and a signal for the -N-CH₂- carbon. Morpholine Ring: Signals for the C-O carbons (~65-75 ppm), C-N carbons (~50-60 ppm), and the two methyl carbons. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z = 283. Key Fragments: A prominent fragment from alpha-cleavage adjacent to the nitrogen, resulting in the loss of a C₁₁H₂₃ radical (m/z = 114). Fragmentation of the dodecyl chain will produce a characteristic pattern of ions separated by 14 amu (CH₂). |

| FT-IR | C-H stretching (alkane) bands around 2850-2960 cm⁻¹. C-N stretching bands around 1050-1250 cm⁻¹. Absence of N-H stretching bands (~3300-3500 cm⁻¹) confirms the tertiary amine structure. |

Protocol 3: Purity Determination by Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is a robust method for assessing the purity of 4-Dodecyl-2,6-dimethylmorpholine and quantifying the ratio of cis to trans isomers. The key to this analysis is using a deactivated column suitable for amines to prevent peak tailing. [5]

-

System Preparation: Use a GC system equipped with an FID. A suitable column is a medium-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Data Analysis: The retention times for the cis and trans isomers will be slightly different, allowing for their separation and quantification. [1]Purity is determined by the area percent method, assuming a similar response factor for the isomers.

Caption: Experimental workflow for Gas Chromatography (GC) analysis.

References

-

LookChem. (n.d.). Cas 91315-15-0, 4-Dodecyl-2,5/2,6-dimethyl-morpholin. Retrieved February 7, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-[(Bicyclo[2.2.1]heptan-2-yl)methyl]-2,6-dimethylmorpholine. CompTox Chemicals Dashboard. Retrieved February 7, 2026, from [Link]

- Girgensohn, B., Goetz, N., & Zanker, F. (1985). U.S. Patent No. 4,504,363. U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158971, Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-. PubChem. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. PubChem. Retrieved February 7, 2026, from [Link]

- Goetz, N., & Girgensohn, B. (1983). EP Patent No. 0094565B1. European Patent Office.

- Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73764, N-Dodecylmorpholine. PubChem. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved February 7, 2026, from [Link]

- Su, S., et al. (2020). CN Patent No. 110950818B.

Sources

- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel- | C18H37NO | CID 158971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

Methodological & Application

Application Notes and Protocols for 4-Dodecyl-2,6-dimethylmorpholine as a Fungicide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Dodecyl-2,6-dimethylmorpholine, a morpholine fungicide, in laboratory and controlled environment settings. The protocols outlined herein are designed to serve as a robust starting point for investigating its antifungal properties and developing novel crop protection strategies.

Introduction: Understanding 4-Dodecyl-2,6-dimethylmorpholine

4-Dodecyl-2,6-dimethylmorpholine, also known by the common names Dodemorph and Aldimorph, is a systemic fungicide with both protective and curative action.[1] It belongs to the morpholine class of fungicides, which are known for their specific mode of action targeting fungal cell membrane integrity.[1][2] Its chemical structure, characterized by a dimethylmorpholine ring with a C12 alkyl chain, is crucial for its biological activity. The cis-isomer of the 2,6-dimethylmorpholine moiety is reported to be the more active form.

This fungicide is particularly effective against a range of phytopathogenic fungi, including those responsible for powdery mildew, rust, and leaf spot on various crops such as wheat, barley, oats, apples, grapes, and cucumbers.[3] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection to new growth.

Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mode of action of 4-Dodecyl-2,6-dimethylmorpholine is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:

-

Δ¹⁴-reductase (ERG24): This enzyme is involved in the reduction of the C14-C15 double bond of sterol precursors.

-

Δ⁸→Δ⁷-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

Inhibition of these enzymes leads to the accumulation of toxic aberrant sterols (Δ⁸-sterols and Δ⁸,¹⁴-sterols) and a depletion of ergosterol, an essential component of the fungal cell membrane.[3] This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death. This mechanism is distinct from that of azole fungicides, which primarily target lanosterol 14α-demethylase (CYP51/ERG11).[3]

Caption: Mechanism of action of 4-Dodecyl-2,6-dimethylmorpholine.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 4-Dodecyl-2,6-dimethylmorpholine is presented below. This information is critical for safe handling, preparation of formulations, and understanding its environmental fate.

| Property | Value | Reference |

| IUPAC Name | 4-cyclododecyl-2,6-dimethylmorpholine | [2] |

| CAS Number | 1593-77-7 | [1] |

| Molecular Formula | C₁₈H₃₅NO | [2] |

| Molecular Weight | 281.48 g/mol | [1] |

| Solubility | Moderately soluble in water and most organic solvents. | [1] |

| Mammalian Toxicity | Low acute toxicity. May be a teratogen. Some reports suggest it is a possible reproduction/developmental toxin and an irritant. | , [1][4] |

| Ecotoxicity | Moderately toxic to bees, fish, and aquatic invertebrates. | [1] |

| Environmental Fate | Moderately persistent in soil and non-mobile. Not expected to leach to groundwater based on its physicochemical parameters. Cis-2,6-dimethylmorpholine is a known environmental transformation product.[1][5] | , [1][5] |

Laboratory Protocols

3.1 Safety Precautions

-

Always handle 4-Dodecyl-2,6-dimethylmorpholine in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures. The precursor, 2,6-dimethylmorpholine, is a flammable liquid and can cause severe skin burns and eye damage.[5][6]

3.2 Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of 4-Dodecyl-2,6-dimethylmorpholine in dimethyl sulfoxide (DMSO).

Materials:

-

4-Dodecyl-2,6-dimethylmorpholine (analytical grade)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) = 281.48 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 281.48 g/mol = 0.0028148 g = 2.81 mg

-

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh approximately 2.81 mg of 4-Dodecyl-2,6-dimethylmorpholine into the tube. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.81 mg, add 1.0 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

-

Storage:

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

3.3 In Vitro Antifungal Susceptibility Testing

This protocol outlines a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 4-Dodecyl-2,6-dimethylmorpholine against a target fungal species.

Sources

- 1. Dodemorph [sitem.herts.ac.uk]

- 2. Dodemorph | C18H35NO | CID 61899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodemorph | 1593-77-7 | Benchchem [benchchem.com]

- 4. Aldimorph (Ref: LS 16284) [sitem.herts.ac.uk]

- 5. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Application Note: HPLC Analysis of 4-Dodecyl-2,6-dimethylmorpholine

Introduction & Scope

4-Dodecyl-2,6-dimethylmorpholine is a lipophilic tertiary amine, structurally analogous to the fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine). These compounds are widely used as corrosion inhibitors, surfactants, and agricultural fungicides.

The Analytical Challenge

Developing a robust HPLC method for this molecule presents three distinct challenges that this protocol addresses:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) useless. Analysis requires Low-UV (205–210 nm) , ELSD (Evaporative Light Scattering) , or CAD (Charged Aerosol Detection) . -

Basic Nitrogen Interaction: The morpholine nitrogen (pKa

8–9) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -

Isomerism: The 2,6-dimethyl substitution creates cis and trans isomers. A valid method must either resolve these or integrate them consistently.

Method Development Strategy (The "Why")

The following decision matrix explains the selection of the stationary phase and detector based on available instrumentation and sensitivity needs.

Figure 1: Method Development Decision Tree. Selection of detector dictates buffer choice, while column chemistry remains constant to handle the amine functionality.

Protocol A: HPLC-ELSD Method (Recommended)

Application: Purity assay, surfactant formulation analysis, and content uniformity. Rationale: ELSD is preferred because it detects the analyte based on mass rather than optical properties, eliminating baseline noise associated with low-UV detection of mobile phase gradients.

Instrumentation & Reagents[1][2][3]

-

System: HPLC with ELSD (e.g., Agilent 1260 Infinity II with ELSD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS).

-

Reagents:

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer and peak shape for amines) |

| Injection Volume | 10–20 µL |

| ELSD Settings | Evap Temp: 60°C |

| Run Time | 15 minutes |

Gradient Program

| Time (min) | % Mobile Phase B | Comments |

| 0.0 | 50 | Initial equilibration |

| 8.0 | 95 | Elution of hydrophobic dodecyl chain |

| 10.0 | 95 | Wash |

| 10.1 | 50 | Re-equilibration |

| 15.0 | 50 | End of run |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Dodecyl-2,6-dimethylmorpholine into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the compound is lipophilic).

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase B (Acetonitrile).

-

Note: Avoid diluting with high water content, as the dodecyl chain may cause precipitation or adsorption to glass surfaces.

-

Protocol B: HPLC-UV Method (Alternative)

Application: Routine QC where ELSD is unavailable. Critical Constraint: Must use 210 nm . Solvents must be "HPLC Gradient Grade" or higher to prevent high background absorbance.

Chromatographic Conditions (Differences from Protocol A)

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile (with 0.05% TFA if using TFA in A) |

| Detector | UV-DAD or VWD at 210 nm (Ref 360 nm) |

| Buffer Choice | TFA (Trifluoroacetic acid) is recommended over phosphate here.[1][2][4] TFA acts as an ion-pairing agent, masking silanols and sharpening the amine peak. |

Isomer Resolution

Under these conditions, you may observe a "doublet" peak representing the cis and trans isomers of the 2,6-dimethylmorpholine ring.

-

Integration: For total assay, sum the areas of both peaks.

-

Validation: Ensure the resolution factor (

) between isomers is consistent if quantifying separately, or

Protocol C: Sample Preparation (Formulations & Crops)

Matrix: Agricultural formulations (EC/SC) or treated surfaces.

Workflow Diagram

Figure 2: Extraction protocol ensuring solubilization of the lipophilic amine while protonating the nitrogen for stability.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor ( | Critical for amines. If | |

| Precision (RSD) | Verifies injector precision and pump stability. | |

| Signal-to-Noise (S/N) | Essential for Low-UV methods where baseline noise is high. | |

| Retention Time | Confirms mobile phase composition stability. |

Troubleshooting Guide

Issue: Severe Peak Tailing

-

Cause: Secondary interactions between the protonated amine and silanol groups on the silica support.

-

Solution:

-

Switch to a "Base Deactivated" (BDS) or "End-capped" high-purity silica column.

-

Add 20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not compatible with LC-MS.

-

Increase Column Temperature to 50°C.

-

Issue: Drifting Baseline (UV Method)

-

Cause: Absorption of Acetonitrile/TFA at 210 nm.

-

Solution: Use a "Reference Wavelength" (e.g., 360 nm) if using DAD. Ensure Acetonitrile is "Far UV" grade.

References

-

European Commission. (2024). Analytical methods for the determination of residues of morpholine fungicides.[5] EU Reference Laboratories.

-

SIELC Technologies. (n.d.). Separation of Dodemorph acetate on Newcrom R1 HPLC column.[6]

-

CIPAC. (2020).[1] Multi-active method for the analysis of active substances in formulated products (CIPAC 5219/R). Collaborative International Pesticides Analytical Council.

-

US EPA. (1998). Reregistration Eligibility Decision (RED): Dodemorph. EPA 738-R-98-012.

-

Merck/Sigma-Aldrich. (n.d.). Product Specification: 4-Dodecyl-2,6-dimethylmorpholine.

Sources

- 1. cipac.org [cipac.org]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. Separation of Dodemorph acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

4-Dodecyl-2,6-dimethylmorpholine in vitro assay protocols

Application Note: In Vitro Characterization of 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) as a Sterol Biosynthesis Inhibitor

Introduction & Mechanism of Action

4-Dodecyl-2,6-dimethylmorpholine (commonly known as Dodemorph ) is a specialized morpholine fungicide.[1] Unlike azoles that target

Primary Mechanism: Dodemorph inhibits two critical enzymes in the fungal ergosterol biosynthesis pathway:

- -Reductase (ERG24): Prevents the reduction of the C-14 double bond.[1]

- -Isomerase (ERG2): Blocks the migration of the double bond from C-8 to C-7.[1]

Physiological Outcome: The inhibition leads to a depletion of ergosterol (essential for membrane fluidity) and an accumulation of aberrant sterols (ignosterol, fecosterol). This substitution alters membrane permeability and fluidity, leading to fungal cell death.[1]

Graphviz Diagram: Ergosterol Biosynthesis Pathway & Inhibition Points

Figure 1: Simplified fungal sterol pathway highlighting the specific enzymatic blockades induced by 4-Dodecyl-2,6-dimethylmorpholine.[1]

Module A: Phenotypic Antifungal Susceptibility Testing

Rationale: Before mechanistic validation, the baseline potency (Minimum Inhibitory Concentration - MIC) must be established.[1] Because morpholines induce morphological changes (short, stubby branching) rather than immediate lysis, the Minimum Effective Concentration (MEC) is often a more relevant endpoint for filamentous fungi than standard MIC.[1]

Protocol Standard: Adapted from CLSI M38-A2 (Filamentous Fungi) and M27-A3 (Yeasts).[1]

Materials:

-

Compound: 4-Dodecyl-2,6-dimethylmorpholine (Free base or Acetate salt).[1]

-

Solvent: DMSO (Dimethyl sulfoxide).[1] Note: The free base is lipophilic; ensure complete solubilization.

-

Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Test Organisms: Candida albicans (QC strain ATCC 90028) or Aspergillus fumigatus (ATCC 204305).[1]

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve 10 mg of 4-Dodecyl-2,6-dimethylmorpholine in 1 mL DMSO (10,000 µg/mL stock).

-

Prepare serial 2-fold dilutions in RPMI 1640 to achieve a final test range of 0.03 – 64 µg/mL.

-

Critical: Final DMSO concentration in wells must be <1% to avoid solvent toxicity.[1]

-

-

Inoculum Preparation:

-

Yeasts: Adjust suspension to

to -

Molds: Collect conidia, adjust to optical density (OD) 0.09–0.13 at 530 nm (

to

-

-

Assay Execution:

-

Incubation & Readout:

-

Incubate at 35°C for 24–48 hours.

-

MIC Readout: Lowest concentration with 100% visual inhibition (optically clear).

-

MEC Readout (Molds): Lowest concentration leading to aberrant hyphal growth (stubby, hyper-branched) viewed under inverted microscope (40x).[1]

-

Data Table 1: Expected Phenotypic Outcomes

| Endpoint | Observation | Interpretation |

|---|---|---|

| MIC | No visible growth | Complete fungistatic activity.[1] |

| MEC | Small, compact fungal pellets | Morphological disruption (characteristic of morpholines).[1] |

| Trailing | Partial inhibition at high conc.[1][2] | Common in SBIs; indicates stress response but not death.[1] |

Module B: Mechanistic Validation (Sterol Profile Analysis)

Rationale: To prove the compound acts as a morpholine SBI, one must demonstrate the accumulation of specific precursors (Fecosterol or Ignosterol) and the depletion of Ergosterol . This is the definitive "fingerprint" of the drug's action.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4]

Workflow Diagram: Sterol Extraction & Analysis

Figure 2: Critical path for isolating and identifying sterol intermediates from fungal biomass.[1]

Detailed Protocol:

-

Treatment:

-

Saponification (Lysis):

-

Harvest cells by centrifugation (3000 x g, 5 min). Wash with sterile water.[1]

-

Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water + 65 mL Ethanol).

-

Heat at 80°C for 60 minutes (vortex every 15 mins). Caution: Corrosive.

-

-

Extraction:

-

Derivatization:

-

Resuspend residue in 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Incubate at 60°C for 30–60 minutes to form Trimethylsilyl (TMS) derivatives (improves volatility for GC).

-

-

GC-MS Parameters:

Validation Criteria:

-

Control Sample: Peak at retention time (RT) for Ergosterol (m/z 396 for TMS-derivative).

-

Treated Sample: Reduction of Ergosterol peak; appearance of Fecosterol (m/z 398, characteristic

unsaturation) or Ignosterol .[1]

Module C: Mammalian Cytotoxicity (Selectivity Profiling)

Rationale:

Morpholines can inhibit mammalian cholesterol biosynthesis (specifically

Protocol: MTT Cell Viability Assay

-

Cell Line: HepG2 (Liver carcinoma) or CHO (Chinese Hamster Ovary).[1]

-

Seeding: Seed cells at

cells/well in DMEM + 10% FBS. Incubate 24h to adhere. -

Treatment:

-

Incubation: 24 or 48 hours at 37°C, 5%

. -

Development:

-

Calculation:

[1]

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

-

Mercer, E. I. (1984).[1] The biosynthesis of ergosterol. Pesticide Science, 15(2), 133-155.[1] (Foundational text on SBI mechanism).

-

Müller, C., et al. (2013).[1] Sterol composition of the morpholine-sensitive yeast Candida albicans treated with fenpropimorph. Antimicrobial Agents and Chemotherapy.[1][8][9] (Protocol basis for sterol extraction).[1][3][4][10][11]

-

Fungicide Resistance Action Committee (FRAC). (2023).[1] FRAC Code List: Fungal control agents sorted by cross-resistance pattern and mode of action.

Sources

- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic and cytostatic activity of erlangerins from Commiphora erlangeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njccwei.com [njccwei.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aocs.org [aocs.org]

4-Dodecyl-2,6-dimethylmorpholine: A Molecular Probe for Investigating Sterol Biosynthesis

Introduction: Unveiling a Specific Inhibitor of Ergosterol Biosynthesis

4-Dodecyl-2,6-dimethylmorpholine, a substituted morpholine derivative, is a potent and specific inhibitor of sterol biosynthesis in fungi. While historically recognized for its application as the agricultural fungicide Aldimorph, its precise mechanism of action at the molecular level presents it as a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of its utility as a molecular probe to investigate the intricacies of the ergosterol biosynthesis pathway, a critical process for fungal viability and a key target for antifungal drug discovery.

The morpholine chemical scaffold is a prominent feature in a multitude of bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties.[1] In the context of 4-dodecyl-2,6-dimethylmorpholine, the long dodecyl chain confers the lipophilicity necessary for membrane interaction, while the dimethylmorpholine ring is crucial for its inhibitory activity. This compound, along with other morpholine fungicides, offers a distinct advantage in studying sterol biosynthesis due to its specific enzymatic targets, which differ from those of other common antifungal agents like azoles.[1][2]

Table 1: Physicochemical Properties of 4-Dodecyl-2,6-dimethylmorpholine (Aldimorph)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇NO | [3] |

| Molecular Weight | 283.49 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Solubility | Moderately soluble in water and most organic solvents | [5] |

| Mechanism of Action | Sterol Biosynthesis Inhibitor (SBI) | [3] |

| Primary Targets | Δ¹⁴-reductase (ERG24) and Δ⁸→Δ⁷-isomerase (ERG2) | [6][7] |

Mechanism of Action: A Dual Inhibition of the Ergosterol Pathway

4-Dodecyl-2,6-dimethylmorpholine exerts its biological activity by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway: Δ¹⁴-reductase (encoded by the ERG24 gene) and Δ⁸→Δ⁷-isomerase (encoded by the ERG2 gene).[6][7] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][8]

The dual inhibition by 4-dodecyl-2,6-dimethylmorpholine leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6] This multi-target inhibition within a single pathway is a significant feature, as it can reduce the likelihood of the rapid development of resistance compared to single-target inhibitors.[9]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the points of inhibition by 4-dodecyl-2,6-dimethylmorpholine.

Caption: Ergosterol biosynthesis pathway and inhibition sites.

Application Notes: A Tool for Elucidating Sterol Homeostasis

The specificity of 4-dodecyl-2,6-dimethylmorpholine makes it an excellent molecular tool for a variety of research applications beyond its fungicidal use.

-

Dissecting the Ergosterol Pathway: By specifically blocking Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase, researchers can study the roles of these enzymes and the consequences of their inhibition. This can be particularly useful in model organisms like Saccharomyces cerevisiae to understand the regulation of the ergosterol pathway and the cellular responses to the accumulation of specific sterol intermediates.[10]

-

Investigating Fungal Pathogenesis: As ergosterol is crucial for fungal virulence, this compound can be used to study the link between sterol biosynthesis and the ability of pathogenic fungi to cause disease.[2] Experiments can be designed to assess how inhibition of the ergosterol pathway affects fungal growth, stress resistance, and interaction with host cells.

-

Drug Discovery and Development: 4-Dodecyl-2,6-dimethylmorpholine can serve as a reference compound in screens for new antifungal agents targeting the ergosterol pathway. Its known mechanism and inhibitory profile provide a benchmark for the characterization of new chemical entities. Furthermore, understanding the structure-activity relationship of morpholine derivatives can inform the design of novel inhibitors with improved efficacy or a broader spectrum of activity.

-

Membrane Biology Studies: The disruption of ergosterol synthesis and the resulting alteration of the sterol composition of the cell membrane provide a means to study the role of specific sterols in membrane-dependent processes. This includes investigating the impact on membrane fluidity, the function of membrane proteins, and cellular signaling pathways that are initiated at the plasma membrane.

Experimental Protocols

The following protocols provide a framework for utilizing 4-dodecyl-2,6-dimethylmorpholine in a molecular biology research setting. These are intended as a starting point and may require optimization depending on the specific organism and experimental goals.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae

Objective: To determine the lowest concentration of 4-dodecyl-2,6-dimethylmorpholine that inhibits the visible growth of the model yeast Saccharomyces cerevisiae.

Materials:

-

4-Dodecyl-2,6-dimethylmorpholine (Aldimorph)

-

Dimethyl sulfoxide (DMSO)

-

Saccharomyces cerevisiae strain (e.g., BY4741)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Prepare Stock Solution: Dissolve 4-dodecyl-2,6-dimethylmorpholine in DMSO to a concentration of 10 mg/mL. Causality: DMSO is used as a solvent for the hydrophobic compound and to ensure its dispersion in the aqueous culture medium.

-

Prepare Yeast Inoculum: Inoculate 5 mL of YPD broth with a single colony of S. cerevisiae and grow overnight at 30°C with shaking. Dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 4-dodecyl-2,6-dimethylmorpholine stock solution in YPD broth. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL. Include a well with YPD broth and DMSO as a vehicle control and a well with only YPD broth as a growth control.

-

Inoculation: Add the diluted yeast inoculum to each well to a final OD₆₀₀ of 0.001.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the OD₆₀₀ of each well using a plate reader.

Protocol 2: In Vitro Inhibition Assay of a Putative Fungal Sterol Isomerase

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-dodecyl-2,6-dimethylmorpholine against a purified or recombinantly expressed fungal Δ⁸→Δ⁷-isomerase.

Materials:

-

4-Dodecyl-2,6-dimethylmorpholine

-

Purified or recombinant Δ⁸→Δ⁷-isomerase (ERG2)

-

Substrate for the enzyme (e.g., fecosterol)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection system to measure the product (episterol) or consumption of the substrate. This may involve HPLC, GC-MS, or a coupled enzymatic assay.[11]

-

96-well plates suitable for the detection method.

Procedure:

-

Prepare Reagents: Prepare a stock solution of 4-dodecyl-2,6-dimethylmorpholine in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.

-

Enzyme Reaction: In each well of the microplate, add the assay buffer, the purified enzyme, and the different concentrations of the inhibitor. Causality: Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent, depending on the assay).

-

Detection: Measure the amount of product formed or substrate consumed using the chosen detection method.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Caption: General workflow for studying the effects of the inhibitor.

Protocol 3: Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the changes in the sterol profile of a fungal culture after treatment with 4-dodecyl-2,6-dimethylmorpholine.

Materials:

-

Fungal culture (e.g., S. cerevisiae) treated with the inhibitor (at a sub-lethal concentration to allow for metabolic changes) and a control culture.

-

Saponification solution (e.g., 10% KOH in 80% ethanol)

-

Heptane or hexane

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Harvest and Wash Cells: Harvest the fungal cells from the liquid culture by centrifugation. Wash the cell pellet with sterile water.

-

Saponification: Resuspend the cell pellet in the saponification solution. Heat at 80°C for 1-2 hours to hydrolyze steryl esters and other lipids. Causality: This step releases the sterols from their esterified forms, allowing for their extraction.

-

Sterol Extraction: After cooling, add water and an organic solvent (e.g., heptane). Vortex vigorously to extract the non-saponifiable lipids, including the sterols, into the organic phase. Repeat the extraction twice.

-

Dry and Derivatize: Pool the organic phases and evaporate the solvent under a stream of nitrogen. To the dried residue, add the derivatizing agent and heat at 60°C for 30 minutes. Causality: Derivatization increases the volatility of the sterols, making them suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the different sterols. The mass spectrometer will provide fragmentation patterns for the identification of the sterol intermediates that accumulate due to enzyme inhibition.

-

Data Analysis: Compare the chromatograms and mass spectra of the treated and control samples to identify and quantify the changes in the sterol profile. The accumulation of substrates of Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase is expected in the treated sample.

Conclusion and Future Perspectives

4-Dodecyl-2,6-dimethylmorpholine, with its well-defined mechanism of action as a dual inhibitor of the ergosterol biosynthesis pathway, is more than just a fungicide. It is a precise molecular tool that can be effectively utilized in the molecular biology laboratory to dissect the complexities of sterol biosynthesis and its regulation. The protocols and application notes provided herein offer a foundation for researchers to explore the multifaceted roles of sterols in fungal biology and to advance the development of novel antifungal strategies. Future research could focus on elucidating the precise binding mode of this compound to its target enzymes, exploring its potential effects on sterol biosynthesis in other eukaryotic systems, and leveraging its structure to design new and more potent inhibitors for therapeutic use.

References

-

AERU, University of Hertfordshire. (n.d.). Dodemorph. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Aldimorph (Ref: LS 16284). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

- Galea, C. A., & Brown, A. J. (2009). Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(7), 679–687.

- Arsequell, G., & Planas, A. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Journal of Fungi, 6(3), 138.

- Hollomon, D. W. (1994). Do morpholine fungicides select for resistance? BCPC Monograph, (60), 195-204.

-

PubChem. (n.d.). Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-. Retrieved from [Link]

- Oros, G. (2018). Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph. Journal of Agricultural Chemistry and Environment, 7(1), 10-20.

- E3S Web of Conferences. (2024).

- The Pesticide Manual, Sixteenth Edition. (2012). BCPC.

-

FRAC. (n.d.). SBI Fungicides. Retrieved from [Link]

- Hollomon, D. W. (1994). Morpholines. BCPC Monograph, (60), 181-190.

- Manual Fitosanitario. (n.d.). Mode of Action of Fungicides.

- Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2186-2227.

- Fungal Genetics and Biology. (2014). Profiling of the effects of antifungal agents on yeast cells based on morphometric analysis. Fungal Genetics and Biology, 63, 1-11.

-

DrugFuture. (n.d.). Dodemorph. Retrieved from [Link]

- International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S1), 8448-8467.

- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903.

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

- Annual Reviews. (1995). PHYSIOLOGICAL IMPLICATIONS OF STEROL BIOSYNTHESIS IN YEAST. Annual Review of Microbiology, 49(1), 95-116.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph [scirp.org]

- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 5. Dodemorph [sitem.herts.ac.uk]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bcpc.org [bcpc.org]

- 10. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Efficacy Profiling of 4-Dodecyl-2,6-dimethylmorpholine

Introduction & Compound Profile

4-Dodecyl-2,6-dimethylmorpholine (DDM) is a lipophilic amine structurally related to the agricultural fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine).[1] While Dodemorph features a bulky cyclododecyl ring, DDM possesses a linear 12-carbon (lauryl) alkyl chain.[2] This structural distinction shifts its physicochemical profile, enhancing its surfactant properties and membrane-penetrating capabilities while retaining the core morpholine pharmacophore known for inhibiting sterol biosynthesis.[2]

This guide provides a rigorous framework for evaluating DDM’s efficacy as an antimicrobial agent, specifically targeting its dual mechanism of action: ergosterol biosynthesis inhibition (fungistatic) and membrane disruption (bactericidal/fungicidal).[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-dodecyl-2,6-dimethylmorpholine |

| CAS Registry | 86594-17-4 (specific isomer) / 91315-15-0 (mixture) |

| Formula | C₁₈H₃₇NO |

| MW | 283.49 g/mol |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Poorly soluble in water.[1][3] |

| Safety Class | Corrosive (H314) , Acute Tox (H302).[2] Handle with PPE. |

Mechanism of Action (MOA)[1]

To validate efficacy, one must confirm the mechanism.[2] Morpholines are Class II Sterol Biosynthesis Inhibitors (SBIs) .[2] Unlike azoles (which target

- -Reductase (ERG24)

- -Isomerase (ERG2)

Inhibition leads to the accumulation of aberrant sterols (ignosterol, fecosterol) which disrupt membrane fluidity and function.[2]

Visualization: The Morpholine Target Pathway

Figure 1: Site of action for Morpholine derivatives within the fungal sterol biosynthesis pathway.[2] DDM blockade leads to the accumulation of Fecosterol.[2]

Pre-Validation: Stock Preparation[1]

Critical Causality: DDM is highly lipophilic.[2] Improper solubilization will result in micro-emulsions, leading to erratic MIC data due to the "reservoir effect" where drug aggregates rather than dispersing.[2]

-

Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for biological assays.[2] It dissolves DDM effectively and is compatible with cell culture up to 0.5% v/v.[2]

-

Stock Concentration: Prepare a 10 mg/mL (approx. 35 mM) master stock.

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Standard: Modified CLSI M27 (Fungi) and M07 (Bacteria).

Materials

-

Test Organisms: Candida albicans (ATCC 90028) for antifungal; Staphylococcus aureus (ATCC 29213) for antibacterial.[2]

-

Media: RPMI 1640 (buffered with MOPS) for fungi; Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[2]

-

Plate: 96-well round-bottom polypropylene plate (prevents binding of lipophilic DDM).[2]

Step-by-Step Methodology

-

Inoculum Prep:

-

Compound Dilution:

-

Incubation:

-

Readout:

-

MBC/MFC Determination:

-

Plate 10 µL from the MIC well and the two concentrations above it onto agar plates.

-

Incubate 24 hours.

-

MBC/MFC is the concentration killing

of the initial inoculum.[2]

-

Protocol B: Mechanistic Validation (Sterol Quantitation)

Objective: Confirm DDM acts via sterol pathway inhibition rather than non-specific toxicity. Rationale: If DDM works as predicted, treated fungal cells will show a depletion of Ergosterol and an accumulation of Fecosterol or Ignosterol .[2]

Workflow

-

Treatment:

-

Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth.

-

Treat with DDM at 0.5

MIC (sub-lethal stress induces pathway accumulation).[2] -

Incubate with shaking (200 rpm) for 16 hours.

-

-

Saponification & Extraction:

-

Harvest cells (centrifuge 3000 x g, 5 min). Wash with PBS.[2]

-

Resuspend pellet in 3 mL alcoholic KOH (25g KOH + 35 mL sterile water, brought to 100 mL with Ethanol).

-

Vortex and heat at 85°C for 1 hour (hydrolyzes esters).

-

Extraction: Add 1 mL n-heptane. Vortex vigorously. Centrifuge. Collect the upper heptane layer (contains non-saponifiable lipids/sterols).[2]

-

-

Analysis (GC-MS):

-

Inject 1 µL of heptane extract into GC-MS.

-

Column: DB-5ms or equivalent non-polar capillary column.[2]

-

Temperature Program: 150°C (1 min)

280°C (at 20°C/min)

-

-

Data Interpretation:

Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure DDM is not a general toxin. Calculate the Selectivity Index (

Methodology

-

Seeding: Seed cells at

cells/well in a 96-well tissue culture plate. Incubate 24h to adhere. -

Treatment:

-

Replace media with 100 µL fresh media containing DDM (range: 0.1 to 100 µg/mL).[2]

-

Incubate 24 hours at 37°C, 5% CO₂.

-

-

Viability Assay (CCK-8 / MTT):

-

Calculation:

[2]-

Plot log(concentration) vs. Viability to determine

.[2]

-

Data Presentation & Analysis

Experimental Workflow Summary

Figure 2: Integrated workflow for efficacy and safety profiling.

Reporting Results Table

| Parameter | Definition | Target Criteria (Lead Candidate) |

| MIC | Min. Inhibitory Conc. | |

| MFC | Min. Fungicidal Conc. | |

| IC₅₀ | Cytotox.[2] Inhibitory Conc. | |

| SI | Selectivity Index ( | |

| Sterol Shift | % Ergosterol Reduction |

References

-

Mercer, E. I. (1988).[2] The mode of action of morpholine fungicides. In Sterol Biosynthesis Inhibitors. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2] Link

-

Ahumada Santos, Y. P., et al. (2020).[2][6] Synthesis of N-alkyl morpholines and their antibacterial activity against Methicillin Resistant Staphylococcus aureus. ChemRxiv.[2] Link[2]

-

PubChem. (2023).[2][7] Compound Summary for CID 158971: 4-Dodecyl-2,6-dimethylmorpholine. National Library of Medicine.[2] Link[2]

-

Müller, C., et al. (2017).[2] Sterol composition of fungi and its influence on the susceptibility to morpholine fungicides. Pesticide Biochemistry and Physiology. Link

Sources

- 1. Dodemorph | C18H35NO | CID 61899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel- | C18H37NO | CID 158971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. GSRS [precision.fda.gov]

Application Notes: 4-Dodecyl-2,6-dimethylmorpholine in Advanced Material Science

Introduction

4-Dodecyl-2,6-dimethylmorpholine, a substituted long-chain heterocyclic amine, is an amphiphilic molecule traditionally recognized for its role as the active ingredient in fungicides like Tridemorph.[1][2][3] However, its unique molecular architecture—comprising a polar morpholine head group containing both nitrogen and oxygen heteroatoms and a long, nonpolar 12-carbon alkyl tail—makes it a molecule of significant interest for emerging applications in material science.[4][5] This structure imparts surfactant-like qualities, enabling its use in diverse fields such as corrosion inhibition, nanoparticle synthesis, and the modification of polymer surfaces.[4][6]

This guide provides an in-depth exploration of the physicochemical properties of 4-Dodecyl-2,6-dimethylmorpholine and details its application as a high-performance corrosion inhibitor and a stabilizing agent in the synthesis of metallic nanoparticles. The protocols herein are designed to be self-validating, providing researchers with a robust framework for leveraging this versatile molecule in their work.

Section 1: Physicochemical Properties & Rationale for Use

The efficacy of 4-Dodecyl-2,6-dimethylmorpholine in material science stems directly from its amphiphilic nature. The hydrophilic morpholine ring, with its electron-rich nitrogen and oxygen atoms, provides a reactive center for interacting with polar surfaces, such as metals or metallic nanoparticles.[7][8] Conversely, the long hydrophobic dodecyl chain creates a nonpolar domain that can form a protective barrier or provide steric stabilization.[9]

This dual character allows the molecule to self-assemble at interfaces, reducing interfacial tension and enabling the modification of surface properties.[4][10] The key physicochemical properties that underpin its functionality are summarized below.

Table 1: Physicochemical Properties of 4-Dodecyl-2,6-dimethylmorpholine

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇NO | [5] |

| Molecular Weight | 283.5 g/mol | [5] |

| Structure | Polar morpholine head, nonpolar C₁₂ alkyl tail | [5] |

| Key Functional Groups | Tertiary Amine, Ether | [5] |

| Primary Application Area | Corrosion Inhibition, Surfactant, Dispersant | [6] |

Section 2: Application I - Corrosion Inhibition for Metallic Substrates

The prevention of corrosion is a critical challenge in nearly every industrial sector. Organic heterocyclic compounds, particularly those containing nitrogen and oxygen, are highly effective corrosion inhibitors.[7] 4-Dodecyl-2,6-dimethylmorpholine excels in this role by adsorbing onto the metal surface to form a protective molecular film.

Mechanism of Action: The corrosion inhibition mechanism is a two-fold process involving both chemical and physical adsorption.[8]

-

Adsorption: The lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring act as active centers for adsorption, forming coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron in steel).[8] This initial chemisorption creates a strongly anchored primary layer.

-

Protective Barrier Formation: Following adsorption, the long, hydrophobic dodecyl tails orient themselves away from the metal surface, creating a dense, nonpolar barrier.[9] This barrier physically blocks corrosive agents, such as water, oxygen, and chlorides, from reaching the metal surface, thereby suppressing both anodic and cathodic corrosion reactions.[9]

This dual-action mechanism makes it a highly efficient mixed-type inhibitor.[11]

Caption: Workflow for nanoparticle synthesis using a stabilizing agent.

Protocol 3.1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a typical bottom-up synthesis of AuNPs using 4-Dodecyl-2,6-dimethylmorpholine as a capping and stabilizing agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium borohydride (NaBH₄)

-

4-Dodecyl-2,6-dimethylmorpholine

-

Toluene

-

Ethanol

-

Deionized water

-

Three-neck flask, condenser, magnetic stirrer/hotplate